molecular formula C20H21N3O3 B2361596 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide CAS No. 953999-67-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2361596
CAS No.: 953999-67-2
M. Wt: 351.406
InChI Key: FOWFMSZZSDDGFL-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(10-4-8-16-6-2-1-3-7-16)21-13-14-23-20(25)12-11-17(22-23)18-9-5-15-26-18/h1-3,5-7,9,11-12,15H,4,8,10,13-14H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWFMSZZSDDGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a furan moiety, a pyridazine ring, and an amide functional group, which are known to contribute to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyridazine moieties have shown activity against various bacterial strains and fungi. The mechanism of action is hypothesized to involve disruption of microbial cell walls or inhibition of metabolic pathways crucial for survival.

Anticancer Properties

Studies on related compounds have demonstrated potential anticancer activity. The presence of the furan and pyridazine rings enhances the compound's ability to induce apoptosis in cancer cells. In vitro assays have shown that these compounds can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. Compounds with similar structures have been tested in models of neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of furan-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a pyridazine core exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting enhanced potency .
  • Anticancer Activity : In vitro studies on pyridazine derivatives revealed that they could significantly reduce the viability of MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines at concentrations as low as 10 µM after 48 hours of exposure .
  • Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted that derivatives similar to this compound could mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta toxicity .

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialEffective against S. aureus & E. coli
AnticancerReduced viability in MCF-7 & HCT116
NeuroprotectiveMitigated neuronal damage

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